Product packaging for N-Octylsphingosine(Cat. No.:)

N-Octylsphingosine

Cat. No.: B163701
M. Wt: 411.7 g/mol
InChI Key: CSRGRGSMEUKQSD-XQAXIDAFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Octylsphingosine is a synthetic, non-natural analog of cellular sphingolipids, specifically designed for biochemical research. This compound is structurally similar to natural ceramides but features an N-alkyl chain linked via an amine bond (CH₂NH), classifying it as a "ceramine" . Its primary research value lies in its ability to potently modulate sphingolipid metabolism and induce programmed cell death. The main mechanism of action of this compound is the inhibition of the biosynthesis of complex cellular sphingolipids. Treatment with this analog leads to a significant accumulation of endogenous ceramide, a well-known lipid second messenger that mediates growth arrest and apoptosis . Studies on human cancer cell lines have demonstrated that this compound induces apoptotic cell death more rapidly than its corresponding C8-ceramide, suggesting a more rapid internalization and/or interaction with key cellular components in the apoptosis cascade . This compound is a valuable research tool for investigating the ceramide-mediated apoptotic pathway, the sphingolipid rheostat that balances cell survival and death, and for exploring new therapeutic strategies in oncology . It is supplied for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H53NO2 B163701 N-Octylsphingosine

Properties

IUPAC Name

(E,2S,3R)-2-(octylamino)octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H53NO2/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-22-26(29)25(24-28)27-23-21-19-10-8-6-4-2/h20,22,25-29H,3-19,21,23-24H2,1-2H3/b22-20+/t25-,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRGRGSMEUKQSD-XQAXIDAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H53NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Biology and Synthetic Methodologies of N Octylsphingosine

Stereoselective Synthesis of N-Octylsphingosine and its Isomers

The biological activity of sphingolipids is highly dependent on their stereochemistry. Therefore, the stereoselective synthesis of this compound and its isomers is crucial for accurately probing their specific biological functions. The synthesis of these molecules requires precise control over the configuration of multiple chiral centers.

General strategies for stereoselective synthesis are employed to produce specific isomers of this compound. nih.govanu.edu.au These methods often start from chiral precursors or employ chiral catalysts to direct the formation of the desired stereoisomers. anu.edu.au A common approach involves building the molecule in a stepwise fashion, introducing each stereocenter with a predictable configuration. For instance, the synthesis can be designed to set the stereochemistry at C-2 and C-3 of the sphingoid backbone, which is critical for its biological recognition. sigmaaldrich.com

Key Synthetic Approaches for Stereoisomers:

ApproachDescriptionKey Feature
Chiral Pool Synthesis Utilizes readily available chiral starting materials (e.g., amino acids, sugars) to build the target molecule.The initial stereochemistry of the starting material is transferred to the final product.
Asymmetric Catalysis Employs chiral catalysts (e.g., metal complexes with chiral ligands) to induce stereoselectivity in a key reaction step.A small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.
Substrate Control An existing stereocenter in the substrate molecule directs the stereochemical outcome of a subsequent reaction.Allows for the creation of multiple stereocenters in a controlled, relative sequence.
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct a stereoselective transformation, after which it is removed. nih.govThe auxiliary can often be recovered and reused, making the process efficient.

Synthesis of this compound Derivatives and Analogs

To further explore the biological roles of sphingolipids and optimize their properties as chemical probes, various derivatives and analogs of this compound have been synthesized. These modifications target specific parts of the molecule, such as the amide linkage or other structural features that influence how the compound behaves in a cellular environment.

Modifications of the Amide Linkage

The amide bond is a central feature of ceramides (B1148491), the N-acylated counterparts of sphingosine (B13886). In this compound, this is replaced by a secondary amine. However, further modifications at this position are synthetically accessible and provide valuable insights. One strategy involves the use of bioisosteres—chemical groups with similar physical or chemical properties to the amide bond. nih.gov Replacing the amide linkage can alter the molecule's hydrogen bonding capacity, conformational flexibility, and stability against enzymatic hydrolysis by ceramidases. nih.gov

Examples of such modifications include the introduction of groups like 1,2,4- or 1,3,4-oxadiazoles, which can mimic the planarity and dipole moment of an amide. nih.gov Another approach is N-alkylation or the creation of "twisted amides," where steric hindrance is introduced to distort the planar geometry of the amide bond. nsf.govnih.gov This distortion weakens the C-N bond, altering its electronic properties and reactivity. nsf.gov These synthetic strategies allow for the fine-tuning of the molecule's properties to dissect the structural requirements for its biological activity.

Structural Alterations Influencing Cellular Bioavailability

The ability of a synthetic sphingolipid analog to cross the cell membrane and reach its intracellular target is paramount for its use as a biological probe. Cellular bioavailability is heavily influenced by the molecule's physicochemical properties, such as lipophilicity. Short-chain ceramide analogs, like N-hexanoylsphingosine (C6-ceramide) and N-acetylsphingosine (C2-ceramide), are well-known for their cell-permeable nature, which allows them to be used to study ceramide-mediated cellular processes. nih.govbiorxiv.org

Similarly, the octyl group of this compound enhances its lipophilicity compared to endogenous sphingosine, facilitating its entry into cells. Further structural alterations can be made to modulate this property. For example, modifying the length of the N-alkyl chain or introducing functional groups that alter polarity can impact how the molecule interacts with the lipid bilayer of the cell membrane. The development of caged analogs, where a photolabile group masks the molecule's activity until it is released by light, represents another sophisticated strategy to control the spatial and temporal availability of the compound within a live cell system. pnas.org

Isotopic Labeling Strategies for Tracing this compound Metabolism and Trafficking

Understanding the metabolic fate and intracellular movement of this compound is key to interpreting its biological effects. Isotopic labeling is a powerful technique that allows researchers to track molecules through complex biological systems. illinois.edu By replacing certain atoms in the this compound molecule with their heavier, stable isotopes (e.g., Carbon-13, Nitrogen-15 (B135050), Deuterium), the compound becomes distinguishable from its endogenous counterparts by mass spectrometry (MS). mdpi.comnih.gov

This method enables the direct observation of how this compound is metabolized and transported within the cell. illinois.edu For instance, researchers can introduce isotopically labeled precursors, such as L-serine-d3 or palmitate-d3, into cell culture systems to monitor the entire de novo sphingolipid synthesis pathway. nih.gov In the context of this compound itself, the molecule can be synthesized with a labeled sphingoid base backbone or a labeled N-octyl chain.

Common Isotopic Labeling Approaches for Sphingolipids:

IsotopeLabeled Precursor/MoietyApplicationAnalytical Method
¹³C ¹³C-Palmitoyl-CoA, ¹³C-GlucoseTraces the incorporation of carbon atoms into the lipid backbone and acyl chain. mdpi.comLC-MS/MS
¹⁵N ¹⁵N-SerineSpecifically labels the nitrogen atom in the sphingoid base, allowing direct quantification of de novo synthesized sphingolipids. biorxiv.orgHPLC/ESI-MS/MS
²H (D) D-labeled fatty acids, D₂O (heavy water)General label for tracing lipid flux; D₂O provides an unspecific tracer for biosynthesis. mdpi.comMass Spectrometry

By using these labeled analogs, scientists can perform metabolic flux analysis to quantify the rates of synthesis, degradation, and conversion of this compound into other sphingolipid species. nih.gov This provides a dynamic view of its role in the intricate network of sphingolipid metabolism and signaling. acs.org

Cellular and Molecular Mechanisms of N Octylsphingosine Action

Integration and Metabolism of N-Octylsphingosine within Cellular Lipid Homeostasis

As an exogenous, cell-permeable sphingoid base, this compound enters the complex network of sphingolipid metabolism. Its structural similarity to ceramide allows it to function as a potent biomimetic, initiating cellular responses typically associated with ceramide accumulation.

Intracellular Conversion to Endogenous Ceramide Species

This compound is structurally distinct from ceramide as it lacks the N-acyl chain (amide group) attached to the sphingosine (B13886) base. Seminal research has demonstrated that this amide group is not a structural requirement for the induction of apoptosis. doi.orgglycobiotech.delipidbank.jpmicrobiologyresearch.org This finding strongly suggests that this compound functions directly as a ceramide mimetic rather than serving as a precursor for the synthesis of endogenous ceramide through N-acylation. While the precise metabolic fate, including potential degradation or other modifications, is an area of ongoing investigation, its primary mechanism of action is considered to be the direct simulation of ceramide's biological activities. Studies on the metabolic processing of natural sphingosine have shown that N-acylation is a major metabolic route, rapidly converting it to ceramide and other complex sphingolipids. nih.gov However, the pro-apoptotic efficacy of this compound itself indicates that this conversion is not a prerequisite for its function. doi.orglipidbank.jp

Perturbation of the Sphingolipid Rheostat Balance

Cellular fate is significantly influenced by the "sphingolipid rheostat," a critical balance between the levels of pro-apoptotic sphingolipids, such as ceramide and sphingosine, and the pro-survival sphingolipid, sphingosine-1-phosphate (S1P). glycobiotech.de Ceramide accumulation typically shifts this balance towards cell cycle arrest and apoptosis, whereas an increase in S1P promotes cell proliferation and survival. doi.org

This compound directly perturbs this equilibrium by mimicking the effects of elevated ceramide levels. By functioning as a pro-apoptotic agent, it effectively increases the "ceramide" side of the rheostat, driving the cell towards a death-prone state. This disruption circumvents the normal regulatory mechanisms that control ceramide production, leading to a decisive shift in the cellular balance away from survival and towards apoptosis.

Modulation of Intracellular Signaling Cascades

The introduction of this compound into a cellular system activates downstream signaling pathways that are exquisitely sensitive to ceramide levels. The most prominent of these is the cascade leading to programmed cell death, or apoptosis.

Pathways Inducing Programmed Cell Death (Apoptosis)

This compound is a potent inducer of apoptosis, initiating this process primarily through the intrinsic or mitochondrial pathway. This pathway is a hallmark of ceramide-induced cell death and involves a highly regulated series of molecular events centered on mitochondrial integrity.

A central feature of apoptosis is the activation of a family of cysteine proteases known as caspases. nih.govdovepress.com These enzymes exist as inactive zymogens and are activated in a hierarchical cascade. Initiator caspases (e.g., caspase-9) are activated first in response to death signals, and they, in turn, cleave and activate executioner caspases (e.g., caspase-3), which are responsible for the systematic dismantling of the cell. frontiersin.orgmdpi.complos.orgbosterbio.com

As a ceramide mimetic, this compound is understood to trigger this cascade. Ceramide accumulation leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol. dovepress.combosterbio.com Cytosolic cytochrome c then associates with Apaf-1 and pro-caspase-9 to form a complex called the apoptosome, which facilitates the activation of caspase-9. bosterbio.comnih.gov Activated caspase-9 then proteolytically activates caspase-3. Studies with bacterial ceramides (B1148491) have demonstrated their ability to induce apoptosis accompanied by the activation of caspase-3, supporting the role of ceramide-like molecules in engaging this pathway. microbiologyresearch.org

Table 1: Key Caspases in the Intrinsic Apoptotic Pathway

CaspaseTypeRole in the PathwayActivation Mechanism
Caspase-9 InitiatorActivated within the apoptosome complex following cytochrome c release. nih.govDimerization and autocatalysis upon recruitment to the Apaf-1/cytochrome c apoptosome. frontiersin.orgnih.gov
Caspase-3 ExecutionerCleaves key cellular substrates, leading to the morphological changes of apoptosis. dovepress.comfrontiersin.orgProteolytic cleavage by an active initiator caspase, such as caspase-9. bosterbio.com
Caspase-7 ExecutionerWorks in concert with Caspase-3 to cleave cellular proteins. frontiersin.orgProteolytic cleavage by an active initiator caspase. frontiersin.org

The integrity of the mitochondrial outer membrane is tightly controlled by the Bcl-2 family of proteins. mdpi.comnih.govnih.gov This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio and interactions between these opposing factions determine whether the mitochondrial membrane remains intact or becomes permeable to pro-apoptotic factors like cytochrome c. mdpi.comoncotarget.com

Ceramide accumulation is known to influence the dynamics of these proteins. It can promote the activation and translocation of pro-apoptotic members like Bax from the cytosol to the mitochondria. nih.gov Once at the mitochondria, Bax and Bak can oligomerize to form pores in the outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). mdpi.com this compound, by acting as a ceramide surrogate, is believed to engage this same regulatory checkpoint. It shifts the balance in favor of pro-apoptotic Bcl-2 family members, thereby compromising mitochondrial integrity and committing the cell to apoptosis. dovepress.comnih.gov

Table 2: Functional Classes of Bcl-2 Family Proteins

Functional ClassKey MembersPrimary Function
Anti-Apoptotic Bcl-2, Bcl-xL, Mcl-1Inhibit apoptosis by binding to and sequestering pro-apoptotic members like Bax and Bak. mdpi.commdpi.com
Pro-Apoptotic (Effector) Bax, BakUpon activation, oligomerize at the mitochondrial outer membrane to form pores, leading to MOMP. mdpi.comoncotarget.com
Pro-Apoptotic (BH3-only) Bid, Bim, Bad, Puma, NoxaAct as sensors of cellular stress and damage; they promote apoptosis by either directly activating Bax/Bak or by inhibiting the anti-apoptotic members. mdpi.comnih.gov
Engagement of Ceramide-Activated Protein Kinases

This compound, specifically the D-erythro stereoisomer (also referred to as D-e-C8-Ceramine), has been identified as an activator of ceramide-activated protein kinases (CAPKs). elifesciences.org Research conducted on U937 human monocytic cells demonstrated that this compound could stimulate CAPK activity to a degree comparable to natural and other synthetic ceramide analogs, such as N-octanoyl-D-erythro-sphingosine (D-e-C8-Cer) and N-octanoyl-D-threo-sphingosine (D-t-C8-Cer). elifesciences.org This finding is significant as it establishes that the core sphingoid base structure, even without the amide-linked fatty acid characteristic of ceramides, is sufficient for the engagement of this kinase family.

CAPKs represent a group of stress-responsive kinases that are downstream effectors of ceramide signaling. One prominent member of this family is protein kinase Cζ (PKCζ). nih.gov The activation of these kinases by ceramide analogs can trigger further signaling cascades. For instance, studies with the related C2-ceramide have shown that its activation of stress-activated protein kinases (SAPK/JNK) is a specific interaction that leads to the phosphorylation and activation of transcription factors like c-Jun and ATF-2. unc.edu This, in turn, stimulates the expression of target genes, such as c-jun itself. unc.edu While this compound has been shown to activate a CAPK, the specific downstream phosphorylation events and ultimate transcriptional outcomes remain a subject for more detailed investigation. elifesciences.org

Pathways Governing Cellular Differentiation and Maturation

Cellular differentiation is a fundamental process guided by complex signaling networks that drive a cell toward a more specialized state. mpi-cbg.de Key pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, play a central role in these cell fate decisions. nih.govnumberanalytics.com The MAPK/ERK pathway, in particular, is integral to the differentiation of various lineages, including neuronal and osteoblast development. elifesciences.orgmdpi.comnih.gov Its activation can promote the commitment of progenitor cells and, depending on the context and duration of the signal, either promote or inhibit the final maturation of committed cells. elifesciences.org

Sphingolipids are deeply implicated in the regulation of these processes. Ceramide itself can induce differentiation in several cell types. nih.govjneurosci.org Its metabolic product, sphingosine-1-phosphate (SPP), is also a potent signaling molecule that can enhance differentiation effects, for example, in NGF-treated PC12 neuronal cells. jneurosci.org Although this compound is known to induce profound biological effects like apoptosis, direct experimental evidence specifically linking it to the modulation of key differentiation pathways like MAPK/ERK is not yet fully established. elifesciences.org However, given that ceramide and its metabolites are known to intersect with these pathways, it is plausible that this compound may exert its influence on cellular maturation through similar mechanisms, a hypothesis that warrants further research. nih.govgenome.jp

Signaling Axis Affecting Cell Cycle Progression

The integrity of the cell cycle is maintained by a series of checkpoints regulated by tumor suppressor proteins and cyclin-dependent kinases (CDKs). nih.gov A critical signaling axis in this process is the p53-p21 pathway. units.it In response to cellular stress, such as DNA damage, the tumor suppressor protein p53 is activated and stabilized. youtube.commdpi.com Activated p53 functions as a transcription factor, strongly inducing the expression of the gene CDKN1A, which encodes the p21 protein. units.itwustl.edu p21 acts as a potent CDK inhibitor (CKI), binding to and blocking the activity of cyclin/CDK complexes. wustl.edu This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, keeping it in its active, hypophosphorylated state where it binds to E2F transcription factors, thereby repressing the genes required for S-phase entry and leading to a G1 cell cycle arrest. units.it

This compound has been demonstrated to be a potent inducer of apoptosis, characterized by nucleosomal DNA fragmentation. elifesciences.org This endpoint is intrinsically linked to the activation of cell cycle arrest mechanisms. Studies have shown that this compound triggers apoptosis more rapidly than its N-acyl counterpart, N-octanoyl-sphingosine. elifesciences.org While direct studies showing this compound's effect on the p53-p21 axis are limited, the observed biological outcome of cell cycle arrest and apoptosis strongly suggests an engagement with this or similar regulatory pathways. The related compound C8-ceramide has been shown to cause G1 arrest, lending support to this hypothesis. numberanalytics.com

Interactions with Subcellular Structures and Macromolecules

Membrane Remodeling and Lipid Microdomain Dynamics

The plasma membrane is not a homogenous fluid bilayer but is organized into specialized microdomains known as lipid rafts. These domains are enriched in cholesterol and sphingolipids, such as sphingomyelin (B164518), which pack together to form a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) membrane. mdpi.complos.org These rafts function as dynamic platforms that concentrate or exclude specific proteins, thereby facilitating or inhibiting signaling events. nih.gov The partitioning of proteins into or out of rafts can be regulated by post-translational modifications, such as palmitoylation, and can be influenced by protein-protein interactions and oligomerization. mpi-cbg.deresearchgate.net

As a sphingolipid analog, this compound is structurally suited to partition into these sphingolipid-rich microdomains. Its integration into the membrane could potentially alter the local environment, affecting the stability, size, and composition of lipid rafts. While direct experimental visualization of this compound within these domains is lacking, studies on related ceramides show they can influence the properties of rafts and the localization of signaling proteins. patsnap.com For example, ceramide has been shown to inhibit the translocation of PKCθ to lipid rafts in T cells, a key step in its activation. patsnap.com The unique structure of this compound, which lacks the carbonyl group of ceramides, may lead to distinct biophysical interactions within the raft environment, potentially remodeling microdomain dynamics and influencing the vast array of signaling pathways that emanate from these platforms.

Protein-N-Octylsphingosine Molecular Associations

The biological activity of a small molecule like this compound is initiated by its binding to specific protein targets. This binding event induces a conformational change in the protein, altering its activity—either activating or inhibiting its function. nih.gov Identifying these direct binding partners is crucial to understanding the molecule's mechanism of action and is often accomplished using chemical proteomics techniques such as affinity purification or drug affinity responsive target stability (DARTS). researchgate.neteuropeanreview.orgmcgill.ca

A key, validated protein target for this compound is at least one member of the ceramide-activated protein kinase (CAPK) family. elifesciences.org The demonstration that this compound stimulates CAPK activity implies a direct or proximal interaction that leads to a conformational shift, translating the binding event into a functional activation of the kinase's catalytic domain. While the precise binding site and the exact nature of the conformational change induced by this compound on CAPK have not been structurally resolved, this interaction represents a clear example of a direct protein-N-Octylsphingosine molecular association. The development of specific probes and the application of modern proteomic screening methods could in the future reveal a broader network of proteins that are directly engaged by this compound, providing a more complete picture of its cellular interactome. nih.gov

Allosteric Modulation of Enzyme Activities

Allosteric modulation is a fundamental mechanism for regulating the activity of enzymes, where a molecule, known as an allosteric modulator or effector, binds to a site on the enzyme other than the active site. libretexts.org This binding event induces a conformational change in the enzyme's structure, which in turn alters the shape of the active site and its affinity for the substrate. libretexts.org This modulation can either enhance the enzyme's activity (allosteric activation) or decrease it (allosteric inhibition). libretexts.org Unlike competitive inhibitors that directly compete with the substrate for the active site, noncompetitive inhibitors, a class of allosteric modulators, bind to an allosteric site, reducing the maximal rate of reaction (Vmax) without affecting the substrate's binding affinity (Km). nih.govwikipedia.org

Research has indicated that sphingolipid derivatives can function as modulators of enzyme activity. For instance, sphingosine and its analogues have been shown to activate phospholipase D (PLD), an enzyme that hydrolyzes phosphatidylcholine to produce the second messenger phosphatidic acid. nih.gov This activation occurs in a time- and concentration-dependent manner, suggesting a specific interaction between the sphingoid base and the enzyme. nih.gov The structural requirements for this activation, such as a long aliphatic chain and a free amino group, are met by compounds like this compound. nih.gov

The regulation of phospholipase D by various effectors provides a clear example of allosteric modulation. Kinetic analyses have revealed that allosteric activators can modulate different kinetic parameters. nih.gov These activators can be broadly categorized as either "binding activators," which enhance the enzyme's affinity for its substrate (decreasing Km), or "catalytic activators," which increase the turnover rate (increasing kcat or Vmax). nih.gov The synergistic activation of PLD1 by the simultaneous action of a binding activator and a catalytic activator highlights the complexity of allosteric regulation within cellular signaling pathways. nih.gov

Table 1: Allosteric Modulation of Enzyme Kinetic Parameters

This table illustrates the theoretical effects of different types of allosteric modulators on the key kinetic parameters of an enzyme, based on established principles of enzyme kinetics.

Modulator TypeEffect on Vmax (Maximum Velocity)Effect on Km (Michaelis Constant)Mechanism of Action
Allosteric Activator (Catalytic) IncreasesNo significant changeBinds to an allosteric site, inducing a conformational change that enhances the enzyme's catalytic efficiency (turnover rate). nih.gov
Allosteric Activator (Binding) No significant changeDecreasesBinds to an allosteric site, increasing the enzyme's affinity for the substrate, thus lowering the substrate concentration required to reach half-maximal velocity. nih.gov
Allosteric Inhibitor (Noncompetitive) DecreasesNo significant changeBinds to an allosteric site on either the free enzyme or the enzyme-substrate complex, reducing the enzyme's ability to convert substrate to product without affecting substrate binding. nih.govwikipedia.org

Enzymatic Regulation and Metabolic Pathways of N Octylsphingosine

Enzymes Governing N-Octylsphingosine Biogenesis and Catabolism

As a synthetic compound, this compound is not "biosynthesized" in the traditional sense. Instead, its metabolic journey begins upon introduction to a biological system. Its regulation is primarily a function of its interaction with and catabolism by enzymes that process natural sphingolipids.

Role of Ceramide Synthases in N-Acylation

Ceramide synthases (CerS) are a family of six enzymes (CerS1-6) located in the endoplasmic reticulum that catalyze the N-acylation of a sphingoid base (like sphinganine (B43673) or sphingosine) with a fatty acyl-CoA to form dihydroceramide (B1258172) or ceramide, respectively. avantiresearch.comnih.gov This reaction involves the formation of an amide bond.

This compound, possessing an N-alkyl bond (a secondary amine) instead of an N-acyl (amide) bond, is not a substrate for synthesis by CerS enzymes. nih.govuniprot.org Its structure is that of a ceramide mimic, specifically an analog of C8-ceramide (N-octanoylsphingosine), but it is not generated through the de novo or salvage pathways that rely on CerS activity. researchgate.net Instead of being a product, this compound functions as a stable ceramide analog, initiating cellular processes typically associated with natural ceramides (B1148491) without being subject to the same biosynthetic regulation.

Involvement of Sphingomyelinases (Acidic and Neutral)

Sphingomyelinases (SMases) are hydrolases that catabolize sphingomyelin (B164518), a major component of cell membranes, to generate ceramide and phosphocholine (B91661). researchgate.netoup.com This pathway is a significant source of signaling ceramide in response to cellular stress. nih.gov SMases are categorized based on their optimal pH, with acidic (aSMase) and neutral (nSMase) forms being the most studied. aSMase is primarily lysosomal, while nSMases are found at the plasma membrane, Golgi, and endoplasmic reticulum. researchgate.net

The biogenesis of this compound does not involve sphingomyelinase activity. SMases specifically cleave the phosphocholine headgroup from sphingomyelin to yield ceramide. This compound is not a component of a more complex sphingolipid that could be hydrolyzed by SMases to release it. Therefore, the involvement of SMases is indirect; by exogenously supplying this compound, researchers can simulate the downstream effects of SMase activation, bypassing the need for sphingomyelin hydrolysis to study ceramide-centric signaling pathways.

Activity of Ceramidase Enzymes (Acidic, Neutral, Alkaline)

Ceramidases (CDases) are a group of enzymes that catalyze the hydrolysis of the amide bond in ceramide, breaking it down into sphingosine (B13886) and a free fatty acid. nih.gov This is a crucial step in terminating ceramide signaling and recycling sphingosine for the synthesis of other sphingolipids, such as sphingosine-1-phosphate (S1P). researchgate.net Like SMases, CDases are classified by their pH optima: acidic, neutral, and alkaline.

The N-alkyl bond of this compound is significantly more resistant to enzymatic hydrolysis than the N-acyl (amide) bond of natural ceramides. This chemical stability makes this compound a poor substrate for all types of ceramidases. nih.gov This resistance to degradation is a key feature, leading to a longer intracellular half-life compared to natural short-chain ceramides. Consequently, this compound can induce more sustained biological effects, such as apoptosis, making it a potent research tool. oup.comtryfoundyouth.com Studies have suggested that the amide group itself is not strictly necessary for the apoptosis-inducing activity of ceramide analogs, which supports the efficacy of ceramidase-resistant compounds like this compound. tryfoundyouth.com

Interplay with Sphingosine Kinase Activities

Sphingosine kinases (SphK) are lipid kinases that catalyze the phosphorylation of the primary hydroxyl group at carbon-1 (C1) of sphingosine to produce the potent signaling molecule sphingosine-1-phosphate (S1P). frontiersin.org Mammals have two major isoforms, SphK1 and SphK2, which have different subcellular localizations and are thought to regulate distinct S1P pools. oncotarget.com The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is critically controlled by the activities of ceramidases and sphingosine kinases. biorxiv.org

This compound retains the free C1-hydroxyl group characteristic of sphingosine, making it a potential substrate for phosphorylation by SphK1 and SphK2. While direct kinetic data for this compound is not extensively documented, other sphingoid base analogs, such as the immunomodulatory drug FTY720 (Fingolimod), are known to be efficiently phosphorylated by both SphK isoforms, particularly SphK2. nih.gov Phosphorylation of this compound would generate a novel bioactive lipid, this compound-1-Phosphate. The formation of this S1P analog would directly impact the sphingolipid rheostat, potentially antagonizing the pro-apoptotic effects of this compound itself and generating a new signaling molecule with its own unique properties.

Table 1: Summary of Key Enzymes and Their Putative Interaction with this compound

Enzyme FamilySpecific EnzymesPrimary FunctionInteraction with this compound
Ceramide Synthase (CerS) CerS1-6Catalyzes N-acylation of sphingoid bases to form ceramides. avantiresearch.comNot a substrate for synthesis. The N-alkyl bond cannot be formed by CerS. Functions as a C8-ceramide mimic.
Sphingomyelinase (SMase) Acidic SMase, Neutral SMaseHydrolyzes sphingomyelin to generate ceramide. researchgate.netNot a substrate or direct product. Its use can mimic the downstream effects of SMase activation.
Ceramidase (CDase) Acidic, Neutral, Alkaline CDaseHydrolyzes the amide bond of ceramide to yield sphingosine. nih.govLikely a poor substrate/inhibitor. The N-alkyl bond is resistant to hydrolysis, leading to increased stability and sustained action. nih.govtryfoundyouth.com
Sphingosine Kinase (SphK) SphK1, SphK2Phosphorylates sphingosine at the C1-hydroxyl group to form S1P. frontiersin.orgPotential substrate. The free C1-hydroxyl group allows for potential phosphorylation, creating this compound-1-Phosphate. nih.gov

Subcellular Compartmentalization of this compound Metabolic Cycling

The metabolism of sphingolipids is highly compartmentalized within the cell, and the location of key enzymes dictates where specific metabolic events occur. nih.govembopress.org Understanding this organization is crucial for predicting where this compound exerts its effects.

Endoplasmic Reticulum (ER): The ER is the primary site of de novo ceramide synthesis, housing the ceramide synthase (CerS) enzymes. uniprot.orgresearchgate.net While this compound is not made here, its structural similarity to ceramide means it could influence ER-specific functions that are regulated by ceramide, such as ER stress and protein folding.

Golgi Apparatus: Ceramide is transported from the ER to the Golgi, where it is converted into more complex sphingolipids like sphingomyelin and glucosylceramide. researchgate.net

Lysosomes: These acidic organelles are major centers for the catabolism of complex sphingolipids back to ceramide via enzymes like acid sphingomyelinase, and for the degradation of ceramide by acid ceramidase. researchgate.net The resistance of this compound to acid ceramidase implies that if it reaches the lysosome, it would persist longer than natural ceramides.

Cytosol, Plasma Membrane, and Nucleus: Sphingosine kinases have varied localizations. SphK1 is predominantly cytosolic but can translocate to the plasma membrane upon activation. oncotarget.comfrontiersin.org SphK2 is found in the nucleus, ER, and mitochondria. oncotarget.com Therefore, the potential phosphorylation of this compound could occur in multiple cellular compartments, generating compartment-specific pools of this compound-1-Phosphate with distinct downstream targets.

Table 2: Subcellular Localization of Key Sphingolipid Metabolic Enzymes

EnzymePredominant Subcellular Location(s)Implication for this compound Metabolism
Ceramide Synthases (CerS) Endoplasmic Reticulum uniprot.orgresearchgate.netSite of action for mimicking ceramide-induced ER stress.
Acid Sphingomyelinase (aSMase) Lysosomes, Plasma Membrane (secreted) researchgate.netN/A (not a substrate).
Neutral Sphingomyelinase (nSMase) Plasma Membrane, Golgi, ER researchgate.netN/A (not a substrate).
Acid Ceramidase (aCDase) Lysosomes researchgate.netThis compound would resist degradation in this compartment.
Neutral/Alkaline Ceramidase ER, Golgi, MitochondriaThis compound would resist degradation in these compartments.
Sphingosine Kinase 1 (SphK1) Cytosol, Plasma Membrane oncotarget.comPotential site for conversion to this compound-1-Phosphate.
Sphingosine Kinase 2 (SphK2) Nucleus, ER, Mitochondria oncotarget.comPotential site for conversion to this compound-1-Phosphate, generating distinct signaling pools.

Quantitative Metabolic Flux Analysis of this compound Pathways

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov In the context of sphingolipid metabolism, MFA typically employs stable isotope tracers (e.g., ¹³C- or ¹⁵N-labeled precursors like serine or palmitate) to track the movement of atoms through the biosynthetic and catabolic pathways. unl.edunih.gov By measuring the rate of isotope incorporation into various sphingolipid species over time, researchers can calculate the flux through different arms of the network, such as the balance between de novo synthesis and the salvage pathway. biorxiv.orgresearchgate.net

While no published studies have specifically applied MFA to this compound, the methodology provides a clear framework for how its metabolic impact could be quantitatively assessed. Such an analysis would provide critical data on how this ceramide analog perturbs the entire sphingolipid network.

A hypothetical MFA study could involve:

Stable Isotope Labeling: Culturing cells with a labeled precursor, such as ¹⁵N-serine, to label the entire sphingolipidome.

Perturbation: Introducing unlabeled this compound to the system.

Time-Course Analysis: Using mass spectrometry to measure the changes in the isotopic enrichment and pool sizes of key sphingolipids (e.g., ceramides of different chain lengths, sphingosine, S1P) over time.

Computational Modeling: Applying the collected data to a metabolic network model to calculate how this compound alters the fluxes through specific enzymatic steps.

This approach could definitively answer questions such as whether this compound inhibits ceramide synthases, how significantly it alters the flux towards S1P production, and whether it impacts the balance between de novo synthesis and recycling pathways.

Table 3: Conceptual Framework for Metabolic Flux Analysis of this compound's Impact

Experimental StepMethodologyExpected Outcome / Information Gained
1. Baseline Flux Measurement Culture cells with ¹⁵N-serine. Measure isotopic enrichment in sphingolipids (Cer, Sph, S1P) via LC-MS/MS.Establishes the steady-state fluxes through de novo synthesis and salvage pathways in an unperturbed system.
2. Perturbation Treat ¹⁵N-labeled cells with unlabeled this compound.Introduces the metabolic challenge to the system.
3. Dynamic Flux Measurement Collect samples at multiple time points post-treatment. Quantify changes in labeled and unlabeled sphingolipid pools.Tracks the system's dynamic response to this compound.
4. Data Analysis & Modeling Input time-course data into a dynamic metabolic flux model (e.g., r-DMFA). unl.edunih.govQuantitative Data: Calculation of changes in reaction rates (e.g., decreased flux through CerS, increased flux through SphK). Reveals regulatory hotspots and enzymatic steps most affected by the analog.

Structure Activity Relationship Sar Studies of N Octylsphingosine and Its Analogs

Significance of the Amide Carbonyl Group for Biological Function

The amide bond, which links the fatty acid (in this case, an octyl chain) to the sphingosine (B13886) backbone, is a cornerstone of the biological activity of N-Octylsphingosine and its analogs. The carbonyl group within this amide linkage is particularly critical for mediating molecular interactions. nih.govdrugdesign.org

Research has demonstrated that the amide group is involved in the formation of a hydrogen-bonding network at the membrane interface. acs.org This network is crucial for the proper orientation and interaction of the molecule within the lipid bilayer. The carbonyl oxygen can act as a hydrogen bond acceptor, a role that is vital for interactions with target proteins and other lipids. drugdesign.org Studies on various ceramide analogs have shown that the structural integrity of the amide linkage is a strict requirement for many of their biological effects, including the induction of apoptosis. nih.gov Modifications or replacements of the amide group often lead to a significant reduction or complete loss of activity, underscoring its fundamental role. nih.gov For instance, the hydrolysis of the amide bond by enzymes called ceramidases results in the formation of sphingosine and a fatty acid, effectively terminating the signaling functions of the ceramide molecule. nih.gov

To further illustrate the importance of the amide carbonyl, SAR studies often involve replacing the C=O group with other functionalities, such as a C=CH₂ group. drugdesign.org A significant drop in biological activity following such a modification provides strong evidence for the direct involvement of the carbonyl group in hydrogen bonding interactions with its biological targets. drugdesign.org

Table 1: Impact of Amide Group Modification on Biological Activity This table is interactive. Click on the headers to sort the data.

Modification Rationale Expected Outcome on Activity
Replacement of C=O with CH₂ Removes hydrogen bond accepting capability. Significant decrease or loss.
Replacement of N-H with N-CH₃ Removes hydrogen bond donating capability. Decrease in activity.
Hydrolysis of amide bond Breaks the link between fatty acid and sphingosine. Complete loss of ceramide-like activity.

Influence of Stereoisomeric Configuration on Cellular Responses

The sphingosine backbone of this compound contains two chiral centers, giving rise to four possible stereoisomers: D-erythro, L-erythro, D-threo, and L-threo. The naturally occurring ceramides (B1148491) possess the D-erythro configuration. nih.gov This specific stereochemistry is paramount for their biological functions.

Studies comparing the effects of different stereoisomers have revealed a high degree of stereospecificity in cellular responses. The D-erythro isomer is typically the most biologically active form. For example, research on the metabolism of sphingolipid stereoisomers has shown that enzymes in the biosynthetic pathway, such as dihydroceramide (B1258172) synthase, preferentially act on the natural D-erythro form. nih.gov The L-erythro enantiomers of sphinganine (B43673) and ceramide analogs are generally not substrates for these enzymes. nih.gov

Interestingly, the L-threo diastereomer can sometimes be metabolized, for instance, being acylated by dihydroceramide synthase. nih.gov However, its subsequent processing and biological effects often differ from the D-erythro isomer. In the context of skin barrier function, the natural D-erythro stereochemistry is essential for the proper organization of lipids in the stratum corneum and for maintaining the permeability barrier. nih.gov Inversion of the configuration at the C-3 position to the L-threo form was found to decrease the proportion of orthorhombic lipid packing and increase membrane permeability. nih.gov

Furthermore, the trans configuration of the double bond between C4 and C5 in the sphingosine backbone, while common in natural ceramides, may not be an absolute requirement for all biological activities. Some studies have shown that analogs with a cis double bond or even a triple bond can still induce apoptosis, in some cases more potently than their trans counterparts. nih.gov

Table 2: Biological Activity of Different this compound Stereoisomers This table is interactive. Click on the headers to sort the data.

Stereoisomer Relative Biological Activity Key Findings
D-erythro High The naturally occurring and most biologically active isomer. Essential for proper enzyme recognition and membrane function. nih.govnih.gov
L-threo Variable Can be metabolized by some enzymes but leads to altered biological outcomes and impaired membrane barrier function. nih.govnih.gov
L-erythro Low / Inactive Generally not recognized as a substrate by key enzymes in sphingolipid metabolism. nih.gov
D-threo Variable Less commonly studied, but generally shows lower activity than the D-erythro isomer.

Impact of Alkyl Chain Length and Saturation on Bioactivity

The N-acyl chain, which is an octyl (8-carbon) chain in this compound, plays a crucial role in modulating the molecule's bioactivity. The length and saturation of this alkyl chain influence its physical properties, such as hydrophobicity and membrane partitioning, which in turn affect its cellular functions. nih.govsemanticscholar.org

Ceramides with different acyl chain lengths are known to have distinct, and sometimes opposing, biological roles. semanticscholar.org Short-chain ceramide analogs, like N-acetylsphingosine (C2-ceramide) and N-hexanoylsphingosine (C6-ceramide), are cell-permeable and widely used to mimic the effects of endogenous ceramides. nih.gov The octyl chain of this compound places it in this category of short- to medium-chain ceramides. The length of the N-acyl chain is determined by a family of enzymes called ceramide synthases (CerS), each of which has a preference for fatty acids of a specific length. nih.gov

Generally, increasing the alkyl chain length can enhance the molecule's ability to integrate into and organize within lipid membranes, which can affect processes like the formation of ceramide-rich membrane domains. nih.gov However, excessively long chains may decrease solubility and bioavailability. Studies on N-alkylmorpholine derivatives have shown a clear structure-activity relationship where antibacterial efficacy is highest for compounds with alkyl chains between 12 and 16 carbons. chemrxiv.org While this is a different class of molecules, it highlights the general principle that an optimal alkyl chain length exists for specific biological activities. Furthermore, the introduction of branched alkyl chains has been shown to improve the biological potency of ceramide analogs in inducing apoptosis compared to their linear counterparts. nih.gov

The saturation of the alkyl chain is another critical factor. The presence of a double bond, as found in the sphingosine backbone, is often important for activity. In some cases, reduction of this double bond to create a dihydroceramide analog leads to a loss of potency. nih.gov

Table 3: Influence of Alkyl Chain Properties on Bioactivity of Ceramide Analogs This table is interactive. Click on the headers to sort the data.

Alkyl Chain Feature Effect on Bioactivity Example
Short Chain (e.g., C2-C8) Increased cell permeability, often used to mimic endogenous ceramide effects. N-acetylsphingosine (C2-Cer) and N-hexanoylsphingosine (C6-Cer) are potent inducers of apoptosis. nih.gov
Long Chain (e.g., C16-C24) Associated with specific endogenous functions and can influence membrane properties differently than short chains. C16-ceramide is linked to apoptosis via interaction with p53. mdpi.com
Branched Chain Can increase potency compared to linear chains. Branched-chain ceramide analogs showed higher cytotoxicity than C2-ceramide. nih.gov
Unsaturation The trans double bond in the sphingosine backbone is often important for activity. Reduction of the double bond in some analogs led to a 3-fold loss in cytotoxic potency. nih.gov

Role of Hydroxyl Group Presence and Position in Derivatives

This compound and its parent molecule, ceramide, possess two key hydroxyl groups: a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C3 position of the sphingosine base. acs.org These hydroxyl groups are crucial for the molecule's function, primarily through their ability to participate in hydrogen bonding. acs.orgresearchgate.net

The C1-hydroxyl group is particularly critical. Its presence is necessary for the formation of laterally segregated, ordered, ceramide-rich domains within phospholipid bilayers. researchgate.net Complete removal of the C1-OH group dramatically reduces this ability. researchgate.net While oxidation of the C1-OH to a carboxyl group (COOH) or a methyl ester (COOMe) has a less dramatic effect, it still reduces the thermostability of these domains, indicating that a hydrogen-bonding competent group at the C1 position is vital. acs.orgresearchgate.net This C1-OH is also the site of phosphorylation by sphingosine kinases to produce sphingosine-1-phosphate, a key signaling molecule with functions often opposing those of ceramide. nih.gov

The C3-hydroxyl group also contributes to the hydrogen-bonding network. acs.org However, its role appears to be less critical for some functions compared to the C1-hydroxyl. Studies have shown that removal of the C3-OH group has only minor effects on the lateral segregation of ceramide analogs in membranes. researchgate.net Nevertheless, the presence of both the C1 and C3 hydroxyls, along with the amide group, is considered a strict structural requirement for certain biological interactions, such as the activation of protein phosphatase 2A (PP2A). nih.gov

The introduction of additional hydroxyl groups, as in phytosphingosine (B30862) (which has a hydroxyl at C4), creates a different class of sphingoid bases and further modifies the molecule's properties and interactions. researchgate.net

Table 4: Summary of Hydroxyl Group Functionality in Ceramide Analogs This table is interactive. Click on the headers to sort the data.

Hydroxyl Group Position Role in Biological Function Impact of Removal/Modification
Primary Hydroxyl C1 Essential for forming ceramide-rich membrane domains; site of phosphorylation. researchgate.netnih.gov Removal dramatically reduces the ability to form ordered domains. researchgate.net
Secondary Hydroxyl C3 Contributes to the interfacial hydrogen-bonding network. acs.org Has only small effects on lateral segregation in membranes. researchgate.net
Additional Hydroxyl C4 (in phytosphingosine) Defines a different class of sphingoid base with altered properties. Creates phytoceramide analogs. researchgate.net

Preclinical Research Models for N Octylsphingosine Investigation

In Vitro Cell-Based Systems

In vitro models are indispensable for the initial characterization of a compound's cellular and molecular effects. They offer controlled environments to study specific biological processes, identify molecular targets, and elucidate pathways with high precision and reproducibility. oncotarget.com

Immortalized Cell Lines for Mechanistic Elucidation

Immortalized cell lines, which can proliferate indefinitely in culture, are workhorses of biomedical research. wikipedia.org They provide a consistent and scalable system for investigating the mechanisms of action of compounds like N-Octylsphingosine. wikipedia.orgnumberanalytics.com Because they can be grown in large quantities, they are ideal for high-throughput screening and detailed biochemical analysis. numberanalytics.com

A key model used in the study of this compound is the human U937 cell line, which is derived from a histiocytic lymphoma and is widely used in apoptosis research. Studies have utilized U937 cells to investigate the ability of this compound, also referred to as D-e-C8-Ceramine, to induce programmed cell death. nih.govwindows.net Research demonstrated that this compound is a potent inducer of apoptosis, causing DNA fragmentation in U937 cells. nih.govwindows.net A notable finding from this research is that the amide-linked fatty acid of ceramide is not essential for triggering apoptosis, as this compound, which has a methylene (B1212753) group in place of the carbonyl group, effectively induced cell death. nih.govwindows.net

Further mechanistic studies in U937 cells revealed that the pro-apoptotic activity of sphingosine (B13886) analogs can be stereospecific. The D- and L-threo stereoisomers of N-octanoyl-sphingosine were found to be more potent than the erythro forms. nih.gov Interestingly, while this compound activated ceramide-activated protein kinase (CAPK) to a similar extent as other active analogs, it did not increase endogenous ceramide levels, suggesting it acts either downstream or independently of cellular ceramide generation to initiate apoptosis. nih.gov

Table 1: Research Findings of this compound in an Immortalized Cell Line

Cell LineKey Parameter InvestigatedDetailed FindingReference
U937 (Human)Induction of ApoptosisThis compound (D-e-C8-Ceramine) potently induces nucleosomal DNA fragmentation. nih.gov
U937 (Human)Structural Requirement for ActivityThe replacement of the amide carbonyl group with a methylene group does not abolish pro-apoptotic activity. nih.govwindows.net
U937 (Human)Mechanistic PathwayThe compound activates ceramide-activated protein kinase (CAPK) but does not elevate endogenous ceramide levels, indicating a distinct mechanism of action. nih.gov

Primary Cell Cultures (e.g., Keratinocytes, Dendritic Cells) for Physiological Relevance

Primary cells are isolated directly from tissues and have a finite lifespan in culture. nih.gov Their primary advantage is that they more closely reflect the physiology of their tissue of origin compared to immortalized cell lines. oncotarget.com For a lipid-like this compound, which is an analog of the skin lipid ceramide, primary cells such as keratinocytes and dendritic cells are particularly relevant models.

Primary Human Keratinocytes: As the most abundant cell type in the epidermis, keratinocytes are central to forming the skin barrier and orchestrating cutaneous immune responses. nih.govnih.gov Primary keratinocyte cultures are essential for studying skin biology, including differentiation, barrier function, and inflammation. nih.gov Investigating this compound in these cells would provide insight into its potential effects on skin homeostasis, how it might influence the synthesis of structural proteins like involucrin, and whether it modulates inflammatory signaling pathways, such as the p38 MAPK pathway, in response to stimuli. nih.gov

Primary Dendritic Cells (DCs): Dendritic cells are the most potent antigen-presenting cells and are critical for initiating and shaping adaptive immune responses. mdpi.combdbiosciences.com They act as sentinels in peripheral tissues like the skin. nobelprize.org Given the immunomodulatory roles of natural sphingolipids, studying the effects of this compound on primary DCs is crucial for understanding its potential impact on immunity. Such studies would assess whether the compound influences DC maturation, cytokine production (e.g., IL-6, IL-12), and the ability to activate T cells, thereby determining if it has pro-inflammatory or tolerogenic properties. bdbiosciences.com

Table 2: Potential Applications of Primary Cell Cultures in this compound Research

Primary Cell TypeTissue of OriginPhysiological RelevancePotential Research Questions for this compound
KeratinocytesSkin EpidermisSkin barrier function, cutaneous inflammation, wound healing. nih.govnih.govDoes it affect keratinocyte differentiation, lipid synthesis, or inflammatory responses to external stimuli?
Dendritic CellsBone Marrow, Blood, TissuesInitiation of adaptive immunity, immune surveillance, tolerance. mdpi.combdbiosciences.comDoes it modulate DC maturation, antigen presentation, cytokine secretion, and subsequent T cell activation?

Cell-Free Biochemical Assays for Direct Target Validation

Cell-free biochemical assays are reconstituted systems that contain purified molecular components, allowing for the study of direct interactions between a compound and its putative target without the complexity of a cellular environment. oncotarget.comaxxam.com These assays are critical for target validation, confirming that a compound physically binds to and modulates the activity of a specific protein, such as an enzyme or receptor. axxam.comindivumed.com

For this compound, a key application of biochemical assays is to determine its direct molecular targets within the signaling pathways it affects. For example, research on U937 cell lysates showed that this compound could activate ceramide-activated protein kinase (CAPK). nih.gov A purified, cell-free assay could confirm this finding by mixing this compound directly with purified CAPK and a substrate to measure the enzyme's activity. This approach provides definitive evidence of a direct interaction and can be used to determine kinetic parameters. researchgate.net Such assays are also invaluable for screening for other potential targets by testing the compound's effect on a panel of purified enzymes, such as other kinases, phosphatases, or sphingolipid-metabolizing enzymes.

In Vivo Animal Models

While in vitro systems are crucial for mechanistic studies, in vivo animal models are essential for understanding the physiological and pathological effects of a compound in a complex, whole-organism setting. nih.govmdpi.com They allow for the assessment of a compound's effects on organ function and intercellular communication within a living system. wellbeingintlstudiesrepository.org

Selection and Utility of Relevant Organism Models in Disease Contexts

The choice of an animal model depends on the research question and the biological process being investigated. nih.gov Mice are the most common mammalian model due to their genetic similarity to humans, short life cycle, and the availability of numerous genetically engineered strains that can mimic human diseases. nih.govjax.org For a compound like this compound, which relates to ceramide, mouse models of skin diseases (e.g., psoriasis, atopic dermatitis) or inflammatory conditions would be highly relevant.

Researchers would select a model where sphingolipid metabolism is known to be dysregulated. For instance, a model of inflammatory skin disease could be used to investigate whether topical or systemic administration of this compound can ameliorate disease phenotypes, such as skin thickening, scaling, and inflammation. The utility of these models lies in their ability to bridge the gap between cellular effects and potential therapeutic outcomes in a complex biological context that involves multiple cell types and organ systems. wellbeingintlstudiesrepository.org

Assessment of Cellular Responses within Complex Tissue Environments

A major advantage of in vivo models is the ability to assess cellular responses within the architecture of a complex tissue. Following administration of this compound to a relevant animal model, tissues of interest (e.g., skin, spleen, lymph nodes) can be collected for analysis.

Histological and immunohistochemical techniques would be used to examine changes in tissue structure and the infiltration of immune cells (e.g., T cells, neutrophils, dendritic cells). Flow cytometry can be used to quantify changes in different immune cell populations within the tissue. Furthermore, techniques like mass spectrometry can be employed to analyze changes in the lipid profiles within the tissue, determining how this compound affects the broader sphingolipid network and other lipid mediators in vivo. These assessments provide a comprehensive picture of the compound's biological impact at the tissue and cellular level.

Table 3: Framework for In Vivo Investigation of this compound

Animal ModelTissue of InterestCellular/Tissue-Level AssessmentPotential Endpoint Measured
Mouse model of skin inflammationSkinHistology / ImmunohistochemistryReduction in epidermal thickness; decreased infiltration of inflammatory cells (e.g., CD3+ T cells, Ly6G+ neutrophils).
Mouse model of systemic inflammationSpleen, Lymph NodesFlow CytometryChanges in the percentage and activation state of dendritic cells, T cells, and B cells.
Wild-type MouseLiver, Skin, SerumMass Spectrometry-based LipidomicsAlterations in the levels of endogenous sphingolipids (ceramides, sphingosine, sphingosine-1-phosphate) and other lipids.

Advanced Preclinical Methodologies for this compound Investigation

The preclinical evaluation of this compound, a synthetic analog of ceramide, leverages sophisticated methodologies to elucidate its biological activities and therapeutic potential. These advanced techniques, including high-throughput screening and computational modeling, are crucial for systematically profiling its interactions and predicting its physiological effects.

High-Throughput Screening Approaches for Activity Profiling

High-throughput screening (HTS) provides a rapid and efficient means to assess the biological activity of compounds like this compound across a multitude of targets and cellular contexts. These platforms are instrumental in identifying molecular interactions, defining mechanisms of action, and discovering potential therapeutic applications.

One key HTS method used in the study of sphingolipid analogs is the lipid-protein overlay assay, often performed in a microarray format. In this technique, a library of bioactive lipids, including this compound (also known as C8-ceramine), is spotted onto a membrane. nih.gov This array is then incubated with a purified protein of interest to identify direct binding interactions. nih.gov Research utilizing this approach has successfully identified specific interactions between this compound and proteins. For instance, studies on the methyltransferase CaCrg1 from Candida albicans used a microarray with 195 bioactive lipids to demonstrate that the purified protein specifically binds to N-octanoylsphingosine (C8-ceramide) and its analogue, this compound. nih.govucla.edu

Cell-based HTS assays are also critical for profiling the activity of ceramide analogs. These assays can measure a wide range of cellular responses, such as apoptosis, cell proliferation, and changes in signaling pathways. This compound has been shown to induce DNA fragmentation in U937 human monocytic cells, a hallmark of apoptosis. bertin-bioreagent.com Such an effect can be quantified using automated microscopy or plate-reader-based assays, allowing for the rapid screening of its pro-apoptotic potential under various conditions or in combination with other agents.

Furthermore, HTS platforms designed for lipidomics enable the comprehensive analysis of how this compound affects cellular lipid metabolism. mdpi.com These approaches use techniques like liquid chromatography-mass spectrometry (LC-MS) in a high-throughput format to measure changes in hundreds of lipid species simultaneously after cell treatment. mdpi.comresearchgate.net This allows researchers to understand how this compound influences the complex network of sphingolipid metabolism, including the levels of ceramide, sphingosine, and sphingosine-1-phosphate, which collectively regulate cellular fate. researchgate.net

Table 1: Example of High-Throughput Screening for this compound Interaction

HTS MethodTarget/SystemFindingReference
Lipid-Protein Overlay MicroarrayPurified CaCrg1 proteinCaCrg1 specifically binds to this compound (C8-ceramine) and N-octanoylsphingosine (C8-ceramide). nih.govucla.edu
Cell-based Apoptosis AssayU937 Human Monocytic CellsAt a 10 µM concentration, this compound induced maximal DNA fragmentation after 6 hours. bertin-bioreagent.com

Computational Modeling and Simulation for Predictive Insights

Computational modeling and simulation have become indispensable tools in modern drug discovery and mechanistic studies, offering predictive insights into the behavior of molecules like this compound at an atomic level. These in silico approaches complement experimental work by predicting molecular interactions, elucidating metabolic pathway dynamics, and guiding the design of more potent and specific analogs.

Comprehensive computational models of sphingolipid metabolism in human tissues have been developed, which explicitly account for the compartmentalization of pathways within different organelles. researchgate.netresearchgate.net Such models can be used to study the potential impact of this compound on specific cellular pools of ceramides (B1148491) and other sphingolipids. By analyzing the model's variance and sensitivity, researchers can identify the most critical parameters and reactions that influence the outcomes, even those that are difficult to measure experimentally. researchgate.netresearchgate.net

Molecular docking simulations can predict the binding affinity and orientation of this compound within the active site of target enzymes, such as ceramidases or ceramide synthases. nih.gov This provides a structural hypothesis for its mechanism of action and can guide the rational design of new analogs with improved binding characteristics. The structural similarity of this compound to natural ceramides suggests it can interact with various ceramide-binding proteins, and computational methods can help screen a wide range of potential protein targets. nih.govd-nb.info

Table 2: Computational Approaches in Sphingolipid Research Applicable to this compound

Modeling/Simulation TechniqueApplication in Sphingolipid ResearchPredictive Insight for this compoundReference
Dynamic Systems ModelingSimulating the response of sphingolipid biosynthesis and degradation pathways to external stimuli like heat stress.Predicting the impact of this compound on the dynamic balance of pro-apoptotic and pro-survival sphingolipids. plos.org
Comprehensive Metabolic ModelingCreating detailed models of sphingolipid metabolism in human tissues, including cellular compartments.Simulating the effects of this compound on organelle-specific metabolic fluxes and signaling events. researchgate.netresearchgate.net
Molecular DockingPredicting the binding of ceramide analogs to enzymes like ceramidase or protein phosphatases.Identifying potential protein targets for this compound and predicting its binding mode to inform analog design. nih.gov
Automated MSn Annotation AlgorithmsUsing computational approaches for accurate identification and structural annotation of complex sphingolipids from mass spectrometry data.Facilitating the identification and quantification of this compound and its metabolites in lipidomic studies. acs.org

Analytical Methodologies for N Octylsphingosine Quantification and Characterization

Mass Spectrometry-Based Approaches (LC-MS, GC-MS) for Identification and Quantification

The coupling of chromatographic techniques with mass spectrometry (MS) provides a highly sensitive and specific platform for the unequivocal identification and precise quantification of N-Octylsphingosine.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the gold standard for sphingolipid analysis. nih.govcreative-proteomics.com Electrospray ionization (ESI) is the most commonly used ionization technique for sphingolipids as it is a soft ionization method that minimizes fragmentation and preserves the molecular ion. nih.govwikipedia.orgnih.govnih.gov In the positive ion mode, this compound can be detected as a protonated molecule [M+H]⁺. core.ac.uk

Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced specificity. creative-proteomics.com By selecting the precursor ion (the [M+H]⁺ of this compound) and inducing its fragmentation, a characteristic product ion spectrum is generated, which serves as a molecular fingerprint for confident identification. nih.gov Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is a highly sensitive and specific quantitative technique where specific precursor-to-product ion transitions are monitored. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of derivatized this compound. sigmaaldrich.com Electron ionization (EI) is a common ionization method in GC-MS, which can lead to extensive fragmentation, providing structural information. acs.org The resulting fragmentation patterns can be compared to spectral libraries for identification.

Table 2: Mass Spectrometry Parameters for Sphingolipid Analysis

ParameterLC-MS/MSGC-MSReference(s)
Ionization Source Electrospray Ionization (ESI)Electron Ionization (EI) acs.orgwikipedia.org
Ionization Mode Positive Ion ModeN/A core.ac.uk
Precursor Ion [M+H]⁺Molecular ion of the derivative acs.orgcore.ac.uk
Quantitative Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM) researchgate.netmdpi.com
Internal Standards Isotope-labeled sphingolipidsDerivatized isotope-labeled standards nih.gov

Spectroscopic Methods for Structural Characterization in Biological Matrices

Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, providing information about its chemical bonds and functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in sphingolipids. researchgate.netmdpi.com The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its different chemical bonds, such as the O-H stretching of the hydroxyl groups, the N-H stretching of the amine group, and the C-H stretching of the alkyl chains. mdpi.comnih.gov Analysis of the amide I and amide II bands can provide information on the hydrogen bonding environment of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.govmdpi.comchemrxiv.org ¹H NMR and ¹³C NMR spectra can be used to confirm the structure of this compound by identifying the chemical shifts and coupling constants of the various protons and carbons in the molecule. ipb.pt Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between different atoms, providing unambiguous structural assignment. mdpi.comresearchgate.net

Radiometric and Isotopic Labeling Techniques for Metabolic Tracking

Radiometric and isotopic labeling techniques are powerful approaches for tracing the metabolic fate of this compound within biological systems. nih.govnih.govisotope.comnih.gov These methods involve introducing a labeled version of the molecule into cells or organisms and then tracking the appearance of the label in various downstream metabolites.

In radiometric labeling, a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is incorporated into the this compound molecule. nih.govresearchgate.net The biosynthesis and transport of sphingolipids can be monitored by measuring the incorporation of radiolabeled precursors like [³H]serine. nih.gov The labeled lipids are then separated, typically by thin-layer chromatography (TLC), and the radioactivity is quantified using techniques like scintillation counting. researchgate.net

Stable isotope labeling involves the use of non-radioactive heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). frontiersin.orgresearchgate.netlumiprobe.comthermofisher.com this compound labeled with stable isotopes can be administered to cells, and its metabolic products can be traced and quantified by mass spectrometry. frontiersin.org The mass shift introduced by the heavy isotopes allows for the clear differentiation between the exogenously supplied labeled lipid and the endogenous unlabeled pool. frontiersin.org This approach, often referred to as metabolic flux analysis, provides a dynamic view of the metabolic pathways involving this compound. nih.gov

Implications of N Octylsphingosine in Preclinical Disease Models

Oncology Research Models

In the realm of oncology, N-Octylsphingosine has demonstrated significant effects on cancer cell viability and sensitivity to conventional therapies. Its pro-apoptotic and anti-proliferative properties have been explored in both hematological malignancies and solid tumors.

Apoptosis Induction in Leukemia and Solid Tumor Cell Lines

This compound has been identified as a potent inducer of apoptosis in various cancer cell lines. In human leukemia cells, such as the HL-60 promyelocytic leukemia line and the U937 cell line, this compound and its stereoisomers have been shown to stereospecifically induce apoptosis. medicaljournalssweden.secaymanchem.com This induction of programmed cell death is a critical mechanism for its anti-cancer activity. Studies have indicated that the ceramide amide group is not essential for this apoptotic induction. caymanchem.commicrobiologyresearch.org

The pro-apoptotic effects are not limited to leukemia. While specific studies on a wide range of solid tumor cell lines are emerging, the broader class of ceramides (B1148491), to which this compound belongs, is well-established as a promoter of apoptosis in various cancer types. microbiologyresearch.org This process is often mediated through the regulation of the intrinsic apoptosis pathway. microbiologyresearch.org

Table 1: Effect of this compound and Related Compounds on Apoptosis in Cancer Cell Lines

Compound/Analog Cell Line Effect Reference
This compound U937 (Leukemia) Induces apoptosis medicaljournalssweden.secaymanchem.com
N-Octanoyl-sphingosine U937 (Leukemia) Stereospecific induction of apoptosis medicaljournalssweden.secaymanchem.com
Sphingosine (B13886) HL-60 (Leukemia) Induces apoptosis and DNA fragmentation nih.gov
C8 Ceramide Leukemia Cells Induces apoptosis caymanchem.com

Modulation of Chemosensitivity in Cancer Models

A significant area of preclinical research is the ability of certain agents to sensitize cancer cells to standard chemotherapeutic drugs, potentially allowing for lower doses and reduced side effects. This compound and related sphingolipid analogs are being investigated for this chemosensitizing potential. The rationale lies in the observation that many anti-cancer drugs, including doxorubicin (B1662922) and etoposide (B1684455), exert their effects in part by increasing intracellular ceramide levels, which in turn promotes apoptosis. mdpi.comnih.govmdpi.com

By exogenously introducing a ceramide analog like this compound, it is hypothesized that the threshold for apoptosis can be lowered, thereby enhancing the efficacy of chemotherapeutic agents. For instance, studies have shown that combining agents that elevate ceramide levels can enhance the cytotoxicity of drugs like doxorubicin in colorectal cancer cells and etoposide in small cell lung carcinoma cells. nih.govinabj.org This suggests a synergistic relationship that could be exploited for combination therapies.

Impact on Tumor Cell Growth and Survival Pathways

The anti-tumor effects of this compound are closely linked to its influence on fundamental cellular signaling pathways that govern cell growth and survival. A key target is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers, promoting proliferation and inhibiting apoptosis. wikipedia.orgmdpi.comnih.govnih.gov

Ceramides and their analogs can counteract the pro-survival signals of the PI3K/Akt/mTOR pathway. oncotarget.com While direct studies detailing the entire cascade modulation by this compound are ongoing, the established role of ceramides as antagonists to this pathway is a central aspect of their anti-cancer properties. By promoting the generation of pro-apoptotic signals and interfering with pro-growth signaling, this compound can shift the balance within cancer cells towards cell death and reduced proliferation. This modulation of the "sphingolipid rheostat," the balance between pro-apoptotic ceramides and pro-survival sphingosine-1-phosphate (S1P), is a critical determinant of cell fate. medicaljournalssweden.se

Neurobiological and Neurodegenerative Disease Models

The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurobiological research, particularly for studying neuronal function, differentiation, and neurodegenerative diseases like Parkinson's and Alzheimer's disease. wikipedia.orgfrontiersin.org These cells can be differentiated into a more mature neuron-like phenotype, making them suitable for investigating neurotoxicity and neuroprotection. nih.gov

While direct studies on this compound in these models are limited, research on short-chain ceramides provides valuable insights. For example, short-chain ceramide treatment has been shown to induce apoptotic cell death in SH-SY5Y cells. nih.gov This process can be linked to the induction of endoplasmic reticulum (ER) stress. nih.gov Furthermore, hypoxia-induced apoptosis in SH-SY5Y cells has been shown to be mediated by the de novo synthesis of ceramide. nih.gov Given that this compound is a cell-permeable ceramide analog, it is plausible that it could elicit similar pro-apoptotic effects in neuronal models, a hypothesis that warrants further investigation in the context of neurodegenerative disease research where aberrant cell death is a key pathological feature.

Immunological and Inflammatory Response Models (e.g., Antigen-Presenting Cells)

Dendritic cells (DCs) are professional antigen-presenting cells that are crucial for initiating and shaping adaptive immune responses. nih.govnih.gov The maturation and function of DCs are critical for the immune system's ability to respond to pathogens and cancer cells. Immature DCs are involved in maintaining tolerance, while mature DCs stimulate T-cell responses. nih.gov

The microenvironment, including the presence of various lipids and cytokines, can significantly influence DC maturation and function. plos.org For instance, certain lipids can affect the expression of maturation markers and the capacity of DCs to induce T-cell proliferation. frontiersin.org While there is a lack of direct preclinical studies investigating the specific effects of this compound on dendritic cell maturation and function, the known immunomodulatory roles of other sphingolipids suggest this is a potential area for future research. Understanding how this compound might influence these key immune sentinels could have implications for its use in cancer immunotherapy or in modulating inflammatory responses.

Dermal and Epithelial Cell Biology Models

The human immortalized keratinocyte cell line, HaCaT, is a common model used in dermatological research to study epidermal homeostasis, cell differentiation, and apoptosis. nih.govnih.gov Additionally, three-dimensional (3D) reconstructed human epidermis models, such as SkinEthic™ RHE, provide a more physiologically relevant system that mimics the architecture of native human epidermis. nih.govepiskin.com These models are used for irritation, corrosion, and other dermatological studies. re-place.be

Research has shown that ceramide analogs can influence the fate of keratinocytes. For example, a phytosphingosine (B30862) derivative was found to inhibit the growth of HaCaT cells primarily by inducing apoptosis, a process linked to a transient G2 arrest in the cell cycle. nih.gov Another study indicated that cell-permeant ceramides can induce the differentiation of human keratinocytes. caymanchem.com Although direct studies of this compound in advanced 3D skin models have not been extensively reported, its structural similarity to endogenous ceramides suggests it could play a role in modulating keratinocyte differentiation and apoptosis, processes critical for skin health and disease.

Table 2: Investigated Effects of Ceramide Analogs in Dermal and Epithelial Models

Compound/Analog Cell/Tissue Model Investigated Effect Reference
Tetra-acetyl phytosphingosine HaCaT keratinocytes Induction of apoptosis, G2 cell cycle arrest nih.gov
Cell-permeant ceramides Human keratinocytes Induction of differentiation caymanchem.com
This compound Human keratinocytes Promotes differentiation caymanchem.com

Translational Research Perspectives and Future Directions in N Octylsphingosine Studies

Identification of Novel Molecular Targets for Therapeutic Strategy Development

The exploration of N-Octylsphingosine and related ceramide analogs continues to unveil a complex network of molecular interactions with significant therapeutic potential, particularly in oncology. ontosight.ainih.gov Ceramide, a central molecule in sphingolipid metabolism, and its analogs are recognized for their roles in mediating cellular stress responses, including apoptosis, cell cycle arrest, and autophagy. nih.govresearchgate.net The therapeutic strategy of elevating intracellular ceramide levels, either through exogenous administration of analogs like this compound or by modulating ceramide metabolism, is a promising approach to combat cancer. nih.govschoolbag.info

A key focus of ongoing research is the identification of direct downstream targets of this compound. While it is known to mimic the effects of natural ceramides (B1148491), the precise proteins and pathways it directly engages to initiate signaling cascades are still being fully elucidated. One area of investigation involves its interaction with key enzymes in sphingolipid metabolism. For instance, modifying the N-terminal amide group of ceramide analogs can prevent their breakdown by ceramidases, thereby prolonging their pro-apoptotic activity. nih.gov

Furthermore, studies have highlighted the importance of the enzyme family, ceramide synthases (CerS), which are responsible for producing ceramides with varying fatty acid chain lengths. frontiersin.orgwikipedia.orgavantiresearch.com The different CerS isoforms exhibit distinct substrate specificities and are implicated in different cellular processes. frontiersin.orguniprot.orguniprot.org Understanding how this compound interacts with or influences the activity of specific CerS isoforms could lead to the development of more targeted cancer therapies.

Another critical avenue of research is the interplay between this compound and key signaling kinases. For example, Protein Kinase C (PKC) is a family of enzymes involved in diverse cellular processes, and its activity can be modulated by sphingolipids. agu.edu.trnih.govwikipedia.orgucsd.edu Research has shown that sphingosine (B13886), a related lipid, can inhibit PKC. schoolbag.infonih.gov Investigating the specific effects of this compound on different PKC isozymes could reveal novel mechanisms for its anti-cancer effects. agu.edu.trwikipedia.org Similarly, the relationship between this compound and Sphingosine Kinase (SphK), an enzyme that produces the pro-survival molecule sphingosine-1-phosphate (S1P), is of great interest. nih.govfrontiersin.orgplos.org Modulating the balance between ceramide and S1P levels, often referred to as the "sphingolipid rheostat," is a critical factor in determining cell fate. frontiersin.orgnih.gov

The table below summarizes some of the key molecular targets and pathways being investigated in the context of this compound and ceramide-based therapies.

Target CategorySpecific Target/PathwayPotential Therapeutic Implication
Sphingolipid Metabolism Enzymes Ceramide Synthases (CerS)Modulation of specific ceramide species to induce apoptosis. frontiersin.orgwikipedia.org
CeramidaseInhibition to prevent this compound degradation and enhance its effects. nih.gov
Sphingosine Kinase (SphK)Inhibition to shift the sphingolipid balance towards apoptosis. nih.govfrontiersin.org
Glucosylceramide Synthase (GCS)Inhibition to prevent ceramide detoxification and overcome multidrug resistance. nih.govresearchgate.net
Signaling Kinases Protein Kinase C (PKC)Modulation of specific isozymes to control cell growth and survival. agu.edu.trnih.gov
Ceramide-Activated Protein Kinase (CAPK)Activation of this kinase has been linked to the apoptotic effects of some ceramide analogs. nih.govoup.com
Apoptotic Machinery Bcl-2 family proteinsOvercoming resistance to apoptosis by modulating the balance of pro- and anti-apoptotic members. nih.gov
MitochondriaInduction of mitochondrial outer membrane permeabilization to trigger apoptosis. nih.govnih.gov

Development of this compound-Based Probes and Chemical Tools for Research

This compound and its derivatives serve as valuable chemical tools for dissecting the complex roles of sphingolipids in cellular processes. ontosight.aidoi.org Their cell-permeable nature allows researchers to bypass the complexities of endogenous ceramide generation and directly study the downstream consequences of elevated intracellular ceramide levels. nih.gov

The synthesis of modified versions of this compound is a key strategy for developing more effective research probes. For example, photoactivatable analogs of sphingolipids have been created to identify their protein targets. doi.org These probes can be introduced into cells and then activated by light to covalently bind to interacting proteins, allowing for their identification and characterization.

Fluorescently-labeled sphingolipid analogs are another critical class of research tools. doi.org These probes enable the visualization of sphingolipid trafficking and localization within living cells, providing insights into their roles in membrane biology and signal transduction. doi.org For instance, fluorescent ceramide analogs have been used to study their internalization and transport to different organelles. doi.org

The development of this compound-based probes with altered metabolic stability is also crucial. By modifying the structure to resist degradation by enzymes like ceramidases, researchers can create tools that have a more sustained and specific effect within the cell. nih.gov This is particularly important for distinguishing the direct signaling roles of the analog from the effects of its metabolites.

The table below provides an overview of different types of this compound-based probes and their research applications.

Probe TypeModificationResearch Application
Photoactivatable Probes Incorporation of a photolabile groupCovalent labeling and identification of direct protein binding partners. doi.org
Fluorescent Probes Attachment of a fluorescent dyeVisualization of subcellular localization and trafficking in live cells. doi.org
Metabolically Stable Analogs Alteration of the amide linkageProlonging the intracellular half-life to study direct signaling effects. nih.gov
Biotinylated Probes Addition of a biotin (B1667282) tagAffinity purification of interacting proteins and complexes.
Radio-labeled Analogs Incorporation of a radioactive isotopeTracing metabolic pathways and quantifying uptake and distribution.

Integration with Multi-Omics Data for Systems-Level Biological Understanding

To gain a comprehensive understanding of the biological impact of this compound, integrating data from various "omics" platforms is essential. nih.govnih.govcmbio.io This systems biology approach allows researchers to move beyond a single target or pathway and appreciate the global changes that occur within a cell upon treatment with this bioactive lipid. nih.govbioscipublisher.com

Lipidomics , the large-scale study of lipids, is fundamental to understanding how this compound perturbs the cellular lipid landscape. doi.org By analyzing the changes in the levels of various sphingolipids and other lipid classes, researchers can identify compensatory mechanisms and downstream metabolic consequences of this compound administration. nih.govscholaris.ca

Metabolomics , the analysis of all metabolites within a biological system, can provide a broader picture of the metabolic reprogramming induced by this compound. nih.govresearchgate.net This can reveal unexpected connections between sphingolipid signaling and other metabolic pathways, such as glucose metabolism or amino acid metabolism.

Transcriptomics and proteomics analyses can identify changes in gene and protein expression, respectively, that are triggered by this compound. cmbio.iobioscipublisher.com This can help to uncover the downstream signaling cascades and cellular programs that are activated, providing a more complete picture of its mechanism of action. For instance, these approaches can identify the upregulation of pro-apoptotic genes or the downregulation of survival factors.

Integrating these multi-omics datasets presents a significant computational challenge, requiring sophisticated bioinformatics tools and statistical methods. nih.govuv.es However, the potential rewards are immense, offering a holistic view of the cellular response to this compound and facilitating the identification of novel therapeutic targets and biomarkers. nih.govbioscipublisher.com

The following table illustrates how different omics platforms can be integrated to study the effects of this compound.

Omics PlatformType of Data GeneratedPotential Insights from Integration
Lipidomics Quantitative profiles of lipid speciesUnderstanding the impact on the entire sphingolipid network and identifying key metabolic shifts. nih.govdoi.org
Metabolomics Profiles of small molecule metabolitesRevealing broader metabolic reprogramming and off-target effects. nih.govresearchgate.net
Transcriptomics Gene expression profilesIdentifying downstream signaling pathways and transcriptional networks regulated by this compound. cmbio.io
Proteomics Protein expression and post-translational modification profilesUncovering changes in protein levels and activation states that mediate the cellular response. cmbio.io

Exploration of this compound's Role in Emerging Fields of Cellular Biology

The influence of sphingolipids, and by extension this compound, extends to several rapidly evolving areas of cell biology. Investigating its role in these contexts could open up new avenues for therapeutic intervention in a variety of diseases.

One such area is autophagy , an intracellular degradation process that plays a dual role in both cell survival and cell death. limes-institut-bonn.de Ceramide has been shown to induce autophagy, and understanding how this compound modulates this process could have implications for both cancer therapy and neurodegenerative diseases. researchgate.net

Cellular senescence , a state of irreversible growth arrest, is another emerging field where sphingolipids are thought to play a significant role. uni-hannover.deumcg.nlembopress.orgmdpi.com Senescent cells accumulate with age and contribute to age-related diseases. umcg.nlwikipedia.org Exploring whether this compound can induce or modulate senescence could lead to novel strategies for treating age-related pathologies or for promoting anti-cancer effects. uni-hannover.de

The secretory phenotype of senescent cells (SASP) , which involves the release of a complex mixture of pro-inflammatory and matrix-remodeling proteins, is a key aspect of their biological activity. wikipedia.org Investigating how this compound influences the composition and function of the SASP could provide insights into its role in the tissue microenvironment. wikipedia.org

Furthermore, the involvement of sphingolipids in the regulation of the immune system is an area of intense research. glycobiotech.de this compound's ability to modulate immune cell function, such as the survival and activity of dendritic cells, could have implications for immunotherapy and the treatment of inflammatory disorders. glycobiotech.de

The table below highlights some of the emerging fields where this compound research is poised to make significant contributions.

Emerging FieldPotential Role of this compoundResearch Focus
Autophagy Induction or modulation of autophagic pathways. researchgate.netlimes-institut-bonn.deElucidating the molecular mechanisms by which this compound regulates autophagy and its impact on cell fate.
Cellular Senescence Induction of a senescent phenotype in target cells. uni-hannover.deumcg.nlInvestigating the potential of this compound as a senotherapeutic agent to clear damaged cells.
Senescence-Associated Secretory Phenotype (SASP) Alteration of the composition and activity of the SASP. wikipedia.orgUnderstanding how this compound modulates the inflammatory microenvironment created by senescent cells.
Immunomodulation Regulation of immune cell survival and function. glycobiotech.deExploring the therapeutic potential of this compound in immune-related diseases and cancer immunotherapy.

Q & A

Q. What are the standard protocols for synthesizing and characterizing N-Octylsphingosine in vitro?

Methodological Answer: Synthesis typically involves coupling sphingosine with octanoic acid via N-acylation. Detailed protocols should include reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (¹H, ¹³C, and 2D-COSY), mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment. Ensure alignment with journal guidelines for reporting experimental details, such as limiting main-text data to critical compounds and relegating extended datasets to supplementary materials .

Q. How is the biological activity of this compound initially assessed in cellular models?

Methodological Answer: Begin with viability assays (e.g., MTT or resazurin) to determine cytotoxic thresholds. For mechanistic insights, use fluorescence microscopy to track cellular uptake (e.g., BODIPY-labeled analogs) or flow cytometry to assess apoptosis (Annexin V/PI staining). Dose-response curves and time-course experiments are critical. Reference NIH preclinical reporting standards for rigor, including statistical power analysis and replication metrics .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Prioritize solubility (in DMSO, ethanol, or aqueous buffers), stability under storage conditions (e.g., -80°C vs. lyophilization), and partition coefficient (logP) to predict membrane permeability. Use dynamic light scattering (DLS) to assess aggregation in aqueous media. These properties dictate formulation choices for in vitro and in vivo studies .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro-apoptotic vs. pro-survival effects be resolved?

Methodological Answer: Apply iterative analysis frameworks, such as triangulating results across multiple models (e.g., primary cells vs. immortalized lines) and methodologies (e.g., genetic knockdown, pharmacological inhibitors). Use meta-analysis tools to reconcile dose-dependent or context-specific effects. Document inconsistencies transparently and propose hypotheses (e.g., signaling crosstalk with sphingosine-1-phosphate pathways) for further testing .

Q. What experimental designs optimize the study of this compound’s interaction with lipid rafts?

Methodological Answer: Combine fluorescence resonance energy transfer (FRET) with lipidomics profiling to map spatial interactions. Employ atomic force microscopy (AFM) or super-resolution imaging (STED/PALM) to resolve nanoscale raft dynamics. Validate findings using methyl-β-cyclodextrin (MβCD) cholesterol depletion as a negative control. Ensure rigorous statistical validation of colocalization metrics .

Q. How should researchers integrate multi-omics data to elucidate this compound’s mechanism of action?

Methodological Answer: Pair transcriptomics (RNA-seq) with lipidomics (LC-MS/MS) to identify pathway enrichments (e.g., ceramide synthase inhibition). Use network pharmacology tools (e.g., STRING, Cytoscape) to map protein-lipid interactions. Cross-reference with kinase activity profiling (PamGene) to pinpoint upstream regulators. Raw data should be archived in open repositories (e.g., OSF) for reproducibility .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

Methodological Answer: Standardize reaction monitoring via in-line FTIR or Raman spectroscopy to track acylation progress. Implement quality control (QC) checkpoints using orthogonal techniques (e.g., ¹H NMR integration for yield, HPLC-MS for side-product detection). Use design-of-experiments (DoE) frameworks to optimize parameters like solvent polarity and stoichiometry .

Data Analysis & Reporting

Q. How should researchers handle large datasets from high-throughput this compound screens?

Methodological Answer: Use Python/R pipelines for automated processing (e.g., Pandas for tabular data, Seaborn/ggplot2 for visualization). Apply false discovery rate (FDR) correction to mitigate type I errors in multiplex assays. Publish raw data in supplementary tables or repositories, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. What are best practices for presenting conflicting spectroscopic data in publications?

Methodological Answer: Clearly annotate spectral anomalies (e.g., unexpected peaks in NMR) and provide alternative interpretations. Use comparative tables to highlight discrepancies with literature values. If unresolved, acknowledge limitations and propose follow-up experiments (e.g., X-ray crystallography for structural validation) .

Literature & Reproducibility

Q. How can existing literature on sphingolipid analogs inform this compound research?

Methodological Answer: Conduct systematic reviews using tools like OJOSE or PubMed to identify structure-activity relationships (SARs) across analogs. Cross-reference synthetic routes and bioactivity data from primary sources, avoiding unreliable databases. Use citation managers (e.g., Zotero) to track seminal studies and emerging trends .

Q. What steps ensure reproducibility of N-Octylylsphingosine studies across labs?

Methodological Answer: Publish detailed protocols on platforms like Protocols.io , including batch-specific QC data. Share characterized compounds via academic repositories (e.g., Addgene for plasmids, Sigma-Aldridge for small molecules). Adhere to NIH guidelines for preclinical rigor, including randomization, blinding, and sample-size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.